molecular formula C8H16O4Si B037621 (Dimethoxy(methyl)silyl)methyl methacrylate CAS No. 121177-93-3

(Dimethoxy(methyl)silyl)methyl methacrylate

Cat. No. B037621
M. Wt: 204.3 g/mol
InChI Key: YBUIRAZOPRQNDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (dimethoxy(methyl)silyl)methyl methacrylate and related compounds involves the reaction of methacrylic acid with specific silyl compounds under controlled conditions. For example, the preparation of methacrylate derivatives has been reported through reactions involving acryloyloxyalkyl methacrylates with aminopropyltriethoxysilane via Michael addition, leading to methacryloyloxyalkylaminoalkylalkoxysilanes (Moszner et al., 2002). These reactions are crucial for the synthesis of silane-containing methacrylate monomers that can be polymerized or copolymerized to obtain materials with tailored properties.

Molecular Structure Analysis

The molecular structure of (dimethoxy(methyl)silyl)methyl methacrylate and its polymers is characterized by the presence of siloxane linkages and methacrylate groups, which influence the material's physical and chemical behavior. The structure significantly impacts the polymer's mechanical properties, as seen in the study of poly(methyl methacrylate)/SiO2-CaO nanocomposites, where the introduction of siloxane linkages and alkyl groups in the silica structure was shown to enhance fracture toughness without compromising bioactivity (Kyu-Hyeon Lee & S. Rhee, 2009).

Chemical Reactions and Properties

Chemical reactions involving (dimethoxy(methyl)silyl)methyl methacrylate often focus on its polymerization and the formation of copolymers with other monomers. These reactions enable the synthesis of materials with specific characteristics, such as improved hydrophobicity or increased mechanical strength. For instance, copolymers of poly(methyl methacrylate)-g-poly(dimethylsiloxane) have been synthesized, showcasing variations in hydrophobicity and potential for applications like fouling and fouling release coatings (Ann E. Meraa et al., 1999).

Physical Properties Analysis

The physical properties of materials derived from (dimethoxy(methyl)silyl)methyl methacrylate, such as thermal stability and mechanical strength, are directly influenced by the monomer's molecular structure. The incorporation of siloxane groups into polymers can lead to materials that exhibit enhanced properties suitable for various applications, including dental materials and bone cements (Kyu-Hyeon Lee & S. Rhee, 2009).

Scientific Research Applications

Enhancements in Nanocomposites

The incorporation of (dimethoxy(methyl)silyl)methyl methacrylate into poly(methyl methacrylate)/SiO2-CaO nanocomposites has been investigated for its impact on the mechanical properties and bioactivity. This chemical modification is aimed at improving the fracture toughness of nanocomposites without compromising their bioactive properties, making them suitable for applications such as bone cement and dental composite resins (Lee & Rhee, 2009).

Atom Transfer Radical Polymerization

A novel approach in the synthesis of functional polymers involves the use of atom transfer radical polymerization (ATRP), combining (dimethoxy(methyl)silyl)methyl methacrylate with other monomers to create copolymers with precise control over the functionalization. This method allows for the synthesis of polymers with tailored properties for specific applications, including the development of new materials with enhanced performance (Chavan et al., 2020).

Photo-Initiated Polymerization

Research into photo-initiated atom transfer radical polymerization (ATRP) of methyl methacrylate has shown the potential for using (dimethoxy(methyl)silyl)methyl methacrylate in creating well-defined poly(methyl methacrylate) (PMMA) through a novel initiating system. This development opens avenues for the synthesis of polymers with specific chain lengths and compositions, enhancing the versatility of PMMA in various applications (Qin et al., 2001).

Dental Applications

The use of (dimethoxy(methyl)silyl)methyl methacrylate in the formulation of dental materials has been explored, focusing on the degree of conversion and the resultant properties of the copolymer. This research emphasizes the potential of such copolymers in dental applications, highlighting the advantages of using specific monomer combinations to achieve desired material properties (Viljanen et al., 2004).

Star-Shaped Polymers

The core-first synthesis of star-shaped poly(methyl methacrylate)s demonstrates the utility of (dimethoxy(methyl)silyl)methyl methacrylate in creating polymers with unique architectures. These star-shaped polymers, with controlled molecular weights and narrow molecular weight distributions, showcase the potential for designing advanced materials for specialized applications (Chen et al., 2011).

Safety And Hazards

(Dimethoxy(methyl)silyl)methyl methacrylate is combustible . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

[dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUIRAZOPRQNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923707
Record name [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate
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Molecular Weight

204.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethoxy(methyl)silyl)methyl methacrylate

CAS RN

121177-93-3
Record name (Methacryloxymethyl)methyldimethoxysilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, (dimethoxymethylsilyl)methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methacryloxymethyl)methyldimethoxysilane
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